CID 5951923

説明

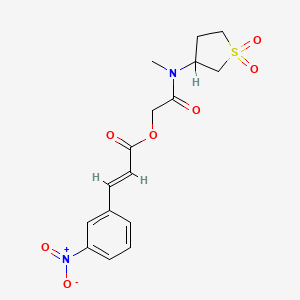

CID 5951923 is a complex organic compound that features a unique combination of functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of CID 5951923 typically involves multi-step organic reactions. The starting materials often include tetrahydrothiophene derivatives, methylamine, and nitrophenyl acrylate. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

化学反応の分析

Types of Reactions

Oxidation: The compound

生物活性

CID 5951923 is a small molecule compound identified as a selective inhibitor of the Krüppel-like factor 5 (KLF5), a transcription factor implicated in various cancers, particularly colorectal cancer. This compound has garnered attention in recent research due to its potential therapeutic applications in oncology, particularly for tumors characterized by high KLF5 expression.

This compound functions primarily by inhibiting the proliferation of cancer cell lines that exhibit high levels of KLF5. This inhibition is particularly pronounced in colon adenocarcinoma cell lines, as evidenced by studies utilizing the NCI-60 cancer cell line panel. The compound selectively targets these cells, suggesting a mechanism that could be exploited for therapeutic purposes in KLF5-overexpressing tumors .

Research Findings

-

Inhibition of Cancer Cell Proliferation :

- In vitro studies indicate that this compound significantly reduces the proliferation of cancer cells with elevated KLF5 levels. For instance, a concentration of 10 μM was shown to effectively inhibit cell growth in colon cancer cell lines .

- The compound's selectivity for KLF5-expressing cells suggests it may have a favorable safety profile compared to non-selective chemotherapeutics.

-

Impact on Tumor Microenvironment :

- Recent findings indicate that treatment with this compound can modify the tumor microenvironment, enhancing immune infiltration and potentially improving responses to immunotherapy. A study highlighted changes in immune cell populations following treatment, which could correlate with better prognostic outcomes in bladder cancer patients .

Case Studies and Clinical Implications

- Colorectal Cancer : In a study focusing on colorectal tumorigenesis, this compound was noted to decrease KLF5 levels and associated oncogenic signaling pathways. The reduction in KLF5 activity led to decreased tumor size and number in preclinical models, suggesting its potential as a therapeutic agent for colorectal cancer .

- Bladder Cancer : Another investigation into bladder cancer indicated that patients with high KLF5 expression may benefit from chemotherapy regimens including this compound. The study employed bioinformatics tools to analyze immune response patterns and found that patients receiving this treatment exhibited improved outcomes compared to those who did not .

Table 1: Summary of Biological Activities of this compound

Table 2: Cancer Cell Lines Tested with this compound

| Cell Line Type | Sensitivity to this compound | KLF5 Expression Level |

|---|---|---|

| Colon Adenocarcinoma | High | High |

| Breast Cancer | Moderate | Variable |

| Lung Cancer | Low | Low |

科学的研究の応用

Colorectal Cancer Treatment

CID 5951923 has shown particular efficacy against colorectal cancer cells. In studies involving the NCI-60 panel of human cancer cell lines, this compound exhibited selective activity against colon cancer cells, with an IC50 value of approximately 1.6 µM in DLD-1 cells . The compound's ability to decrease KLF5 levels correlates with reduced cell viability, making it a candidate for further development as a therapeutic agent for colorectal cancer.

Bladder Cancer Studies

Recent research has indicated that this compound can also be beneficial in bladder cancer treatment. A study highlighted its potential to improve chemotherapy outcomes for high-risk bladder cancer patients. The compound was part of a novel predictive model based on mitochondrial function and cell death-related genes, suggesting that it can enhance sensitivity to chemotherapy in specific patient cohorts .

Case Study 1: Colorectal Cancer Inhibition

In a study assessing the effects of this compound on colorectal cancer cell lines, researchers found that treatment with the compound led to significant reductions in KLF5 protein levels and inhibited cell proliferation. The results indicated that this compound could serve as an effective therapeutic agent against colorectal tumors characterized by high KLF5 expression .

Case Study 2: Bladder Cancer Chemotherapy Enhancement

A predictive model developed for bladder cancer patients demonstrated that those classified as high-risk showed greater sensitivity to this compound when combined with other chemotherapeutic agents. This suggests that this compound may enhance the efficacy of existing chemotherapy regimens in treating bladder cancer .

Data Table: Summary of Research Findings

特性

IUPAC Name |

[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7S/c1-17(14-7-8-26(23,24)11-14)15(19)10-25-16(20)6-5-12-3-2-4-13(9-12)18(21)22/h2-6,9,14H,7-8,10-11H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVRJYLSUVXWBC-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。